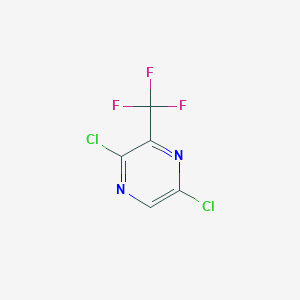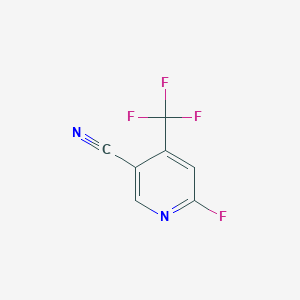
4-Bromo-6-chloro-N-cyclopropylpyridazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-6-chloro-N-cyclopropylpyridazin-3-amine is a heterocyclic compound with the molecular formula C7H7BrClN3. This compound is characterized by the presence of bromine and chlorine substituents on the pyridazine ring, along with a cyclopropyl group attached to the nitrogen atom. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-N-cyclopropylpyridazin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-6-chloropyridazine.
Cyclopropylation: The introduction of the cyclopropyl group is achieved through a nucleophilic substitution reaction. This involves the reaction of 4-bromo-6-chloropyridazine with cyclopropylamine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Bromo-6-chloro-N-cyclopropylpyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the pyridazine ring facilitate selective functionalization reactions. Common reagents used in these reactions include organolithium reagents and Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives. For example, oxidation with hydrogen peroxide (H2O2) can yield corresponding N-oxides.
Coupling Reactions: Suzuki-Miyaura and Stille coupling reactions are commonly employed to introduce various functional groups at specific positions on the pyridazine ring.
Common Reagents and Conditions
Substitution Reactions: Organolithium reagents (e.g., n-butyllithium) and Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or other suitable solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
Substitution Reactions: Formation of various substituted pyridazine derivatives.
Oxidation: Formation of N-oxides.
Coupling Reactions: Formation of biaryl and other coupled products.
科学研究应用
4-Bromo-6-chloro-N-cyclopropylpyridazin-3-amine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 4-Bromo-6-chloro-N-cyclopropylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Bromo-6-chloropyridazin-3-amine: A closely related compound with similar chemical properties but lacking the cyclopropyl group.
3-Amino-4-bromo-6-chloropyridazine: Another similar compound used in various synthetic applications.
Uniqueness
The presence of the cyclopropyl group in 4-Bromo-6-chloro-N-cyclopropylpyridazin-3-amine imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug discovery.
属性
分子式 |
C7H7BrClN3 |
|---|---|
分子量 |
248.51 g/mol |
IUPAC 名称 |
4-bromo-6-chloro-N-cyclopropylpyridazin-3-amine |
InChI |
InChI=1S/C7H7BrClN3/c8-5-3-6(9)11-12-7(5)10-4-1-2-4/h3-4H,1-2H2,(H,10,12) |
InChI 键 |
QYLWDINRWBAJEV-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC2=NN=C(C=C2Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B13112070.png)
![2,3-Dibromopyrido[2,3-b]pyrazine](/img/structure/B13112071.png)



![(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13112119.png)





![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)


